An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. The presence of the benzenesulfonamide moiety, a well-established pharmacophore, suggests its potential for biological activity. The structural features, including a bromine substituent on the phenyl ring and a dimethylphenyl group, contribute to its specific physicochemical characteristics, which are crucial for its behavior in biological systems and its development as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. It is designed to offer researchers and drug development professionals a thorough understanding of its molecular characteristics, alongside detailed, field-proven methodologies for its analysis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related structures and established analytical techniques to provide a robust predictive profile.
Molecular Structure and Properties
The foundational attributes of a molecule dictate its interactions and potential applications. Below is a summary of the key molecular properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄BrNO₂S | [1][2] |
| Molecular Weight | 340.24 g/mol | [1][2] |
| CAS Number | 941294-37-7 | [1][3] |
| Canonical SMILES | CC1=C(C=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| InChI Key | InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 | [1] |
Computed Physicochemical Properties
Computational models provide valuable estimations of a compound's behavior, guiding experimental design and initial screening processes.
| Computed Property | Value | Source |
| XLogP3 | 3.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | |
| Purity | Typically ≥98% | [1][2] |
Synthesis Pathway
Experimental Protocol: Synthesis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
This protocol is adapted from the established synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide[5].
Materials:
-
2-Bromobenzenesulfonyl chloride
-
2,3-Dimethylaniline
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol/water mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromobenzenesulfonyl chloride (1.05 equivalents) to the cooled solution, either neat or dissolved in a small amount of the same anhydrous solvent.
-
Add pyridine (1.1 equivalents) dropwise to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 12-24 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product as a crystalline solid.
Physicochemical Characterization
A thorough understanding of the physicochemical properties is paramount for the development of any chemical entity for pharmaceutical applications.
Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined range. The melting point of the related compound, 2-bromobenzenesulfonamide, is reported to be in the range of 191-195 °C[6]. The introduction of the N-(2,3-dimethylphenyl) group would be expected to alter this value.
Experimental Protocol: Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.
Solubility Profile
Solubility is a key determinant of a drug's bioavailability and formulation possibilities. Based on its calculated XLogP3 of 3.9, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is predicted to be lipophilic and thus have low solubility in aqueous media but good solubility in many organic solvents.
Experimental Protocol: Qualitative Solubility Assessment
Materials:
-
2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
-
A range of solvents:
-
Polar protic (e.g., water, ethanol, methanol)
-
Polar aprotic (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Nonpolar (e.g., hexane, toluene)
-
Chlorinated (e.g., dichloromethane, chloroform)
-
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Place approximately 5-10 mg of the compound into a series of labeled test tubes.
-
Add 1 mL of each solvent to the corresponding test tube.
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-bromophenyl and 2,3-dimethylphenyl rings, as well as singlets for the two methyl groups and a signal for the N-H proton of the sulfonamide. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo, sulfonyl, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be characteristic of their electronic environment, and the two methyl carbons will appear in the aliphatic region of the spectrum.
While specific spectra for the target compound are not publicly available, spectra for the related benzenesulfonamide are accessible and can serve as a reference[7][8]. For instance, in the ¹H NMR of benzenesulfonamide in DMSO-d₆, aromatic protons appear in the range of 7.5-7.9 ppm[7].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is expected to exhibit characteristic absorption bands for the following groups:
-
N-H stretch: A peak in the region of 3200-3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
-
S=O stretch (asymmetric and symmetric): Two strong bands, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, which are characteristic of the sulfonyl group.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
S-N stretch: A band around 940 cm⁻¹.
The NIST WebBook provides a reference spectrum for the parent benzenesulfonamide, which can be used for comparison[9].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 339 and 341 with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Fragmentation Pattern: Common fragmentation pathways for benzenesulfonamides involve cleavage of the S-N bond and the C-S bond. Expected fragments would include ions corresponding to the 2-bromophenylsulfonyl group and the 2,3-dimethylphenylamino group. The loss of SO₂ from fragment ions is also a common observation.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.
Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, a compound of interest for further research and development. While specific experimental data for this molecule remains limited in the public domain, this guide has offered a robust predictive profile based on the analysis of related compounds and established scientific principles. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its key physicochemical parameters. A thorough characterization of these properties is a critical step in unlocking the full potential of this and other novel chemical entities in the fields of medicinal chemistry and materials science.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemsrc. (2024). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-bromo-1,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). benzenesulfonamide, N-[(2Z,5Z)-5-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-3-methyl-4-oxothiazolidinylidene]-4-methyl-. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o567. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
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- 4. echemi.com [echemi.com]
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- 8. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]
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